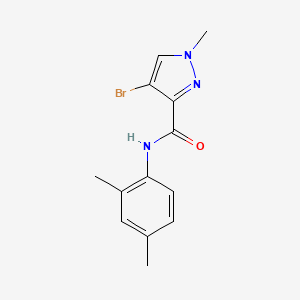

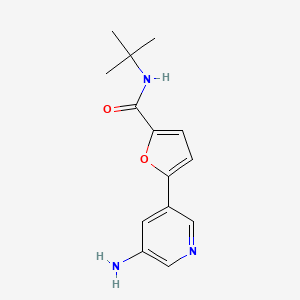

![molecular formula C19H14N2S B5547551 2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine

Overview

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including those similar to 2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine, involves several methodologies. He et al. (2019) describe a highly regioselective, acid-catalyzed three-component reaction that constructs imidazo[1,2-a]pyridine efficiently (He et al., 2019). Another strategy for constructing a similar structure, the 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, is detailed by Zhang et al. (2019), utilizing a sequential coupling method (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines has been studied using various methods. Böhm et al. (1995) investigated the conformational behavior of related compounds using a molecular isoenergy map calculated by the PM3 method (Böhm et al., 1995). This study provides insights into the structural aspects of these compounds.

Chemical Reactions and Properties

The chemical reactions and properties of imidazo[1,2-a]pyridines are diverse. For instance, a novel reaction of imidazo[1,2-a]pyridines starting from 2-aminopyridine under specific conditions has been reported by Tu et al. (2007), highlighting the versatility of these compounds in chemical synthesis (Tu et al., 2007).

Physical Properties Analysis

The physical properties of imidazo[1,2-a]pyridines, including their crystalline structures and charge distributions, have been explored by Tafeenko et al. (1996). Their study provides detailed insights into the structural and electronic properties of these compounds (Tafeenko et al., 1996).

Scientific Research Applications

Synthesis and Biological Activity

- Synthesis of Pyrrolo-Imidazo[1,2-a]pyridine Derivatives : A new strategy for constructing a 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone was developed, providing rapid access to new libraries for diversity-oriented synthesis (DOS). This has implications for generating small molecules with extensive structural diversity efficiently (Zhang et al., 2019).

- Anticholinesterase Potential : Imidazo[1,2-a]pyridine-based compounds, including derivatives with biphenyl side chains, showed potential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors. This suggests their relevance in the treatment of conditions like Alzheimer's disease (Kwong et al., 2019).

Antiviral Activity

- Activity Against Human Cytomegalovirus and Varicella-Zoster Virus : Imidazo[1,2-a]pyridines with a thioether side chain and specific substitutions demonstrated potent antiviral activities against human cytomegalovirus (CMV) and varicella-zoster virus (VZV) (Véron et al., 2007).

Chemical Properties and Analysis

- Crystal Structure Analysis : Studies involving crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the molecular arrangements and potential interaction sites for further chemical modifications or biological interactions (Dhanalakshmi et al., 2018).

Fluorescence and Photophysical Properties

- Fluorescent Properties for Biomarkers and Sensors : Imidazo[1,2-a]pyridines and pyrimidines have been investigated for their use as biomarkers and photochemical sensors. The presence of a hydroxymethyl group can enhance fluorescence intensity, making them suitable for various applications in bioimaging and sensing (Velázquez-Olvera et al., 2012).

Corrosion Inhibition

- Corrosion Inhibitor for Carbon Steel : A derivative of imidazo[1,2-a]pyridine, namely BDIPMA, was found to be an effective corrosion inhibitor for carbon steel in saline solutions. This highlights its potential application in materials science and engineering (Kubba & Al-Joborry, 2020).

Drug Discovery and Medicinal Chemistry

- Glutamine Synthetase Inhibitors : 3-Amino-imidazo[1,2-a]pyridines were identified as novel inhibitors of Mycobacterium tuberculosis glutamine synthetase, representing the first drug-like inhibitors of this enzyme. This discovery is significant for tuberculosis treatment (Odell et al., 2009).

Mechanism of Action

properties

IUPAC Name |

2-phenyl-3-phenylsulfanylimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2S/c1-3-9-15(10-4-1)18-19(22-16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTJELIAOAQGCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)SC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-3-(phenylsulfanyl)imidazo[1,2-a]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

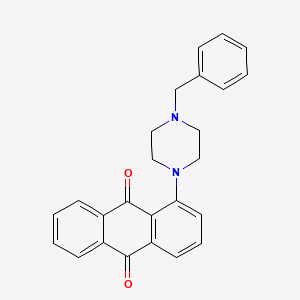

![N-(3-methylphenyl)-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5547472.png)

![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine](/img/structure/B5547499.png)

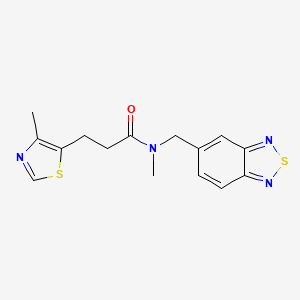

![methyl 5-phenyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5547504.png)

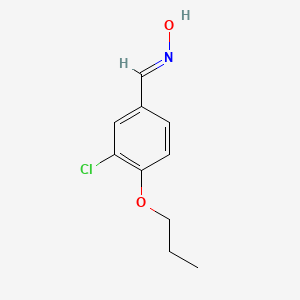

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5547512.png)

![4-[(4-bromo-5-methoxy-2-methylphenyl)sulfonyl]morpholine](/img/structure/B5547534.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)

![3-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-thienylmethylene)propanohydrazide](/img/structure/B5547544.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)

![ethyl 2-[(methoxycarbonyl)amino]-4-methyl-5-phenyl-3-thiophenecarboxylate](/img/structure/B5547568.png)